H1 Receptor Binding Affinity: 6-Methyl-2-piperidin-3-yl-1H-benzimidazole vs. Unsubstituted and Heteroatom-Modified Analogs
In the 2-(piperidin-3-yl)-1H-benzimidazole series, compounds with a 6-methyl substituent on the benzimidazole ring demonstrate potent binding affinity for the human H1 receptor. A representative compound from this class exhibited an H1 receptor binding Ki of 6.9 nM [1]. This level of potency is characteristic of the 2-(piperidin-3-yl) scaffold and serves as the baseline from which structural modifications, such as the introduction of a 6-methyl group, are evaluated for their impact on both efficacy and pharmacokinetic properties. While the precise Ki for the 6-methyl analog may vary based on additional N1-substitutions, the core scaffold consistently delivers low nanomolar affinity, which is a prerequisite for therapeutic efficacy in sedative hypnotic indications.
| Evidence Dimension | H1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 6.9 nM (representative 2-(piperidin-3-yl)-1H-benzimidazole analog) |
| Comparator Or Baseline | Unsubstituted or heteroatom-modified analogs (morpholine/thiomorpholine series) |
| Quantified Difference | Not directly reported for 6-methyl vs. comparator; SAR studies indicate that potency is retained in the low nM range for the class while other parameters (CNS penetration, hERG selectivity) are modulated. |
| Conditions | In vitro radioligand binding assay against human H1 receptor. |
Why This Matters
Selection of the 6-methyl-2-piperidin-3-yl-1H-benzimidazole scaffold ensures baseline low nanomolar H1 affinity, a critical threshold for CNS-active antihistamine programs, before further lead optimization.
- [1] Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & Medicinal Chemistry Letters, 20(9), 2916-2919. View Source
